REACTION_SMILES
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[CH3:24][C:25](=[O:26])[O-:27].[CH3:30][OH:31].[CH:10](=[O:11])[c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1.[ClH:1].[ClH:2].[H:28][H:29].[K+:23].[cH:18]1[cH:19][s:20][cH:21][cH:22]1.[nH:3]1[c:4]([CH2:8][NH2:9])[n:5][cH:6][cH:7]1>>[nH:3]1[c:4]([CH2:8][NH:9][CH2:10][c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[n:5][cH:6][cH:7]1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CC(=O)[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O=Cc1ccccc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccsc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCc1ncc[nH]1
|
Name
|
|
Type
|
product
|
Smiles
|
c1ccc(CNCc2ncc[nH]2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |